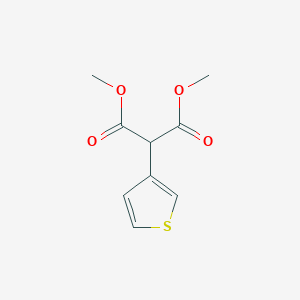








|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([C:11]([O:13]C)=[O:12])[C:7]([O:9]C)=[O:8])=[CH:2]1.[OH-].[Na+].CO>O>[S:1]1[CH:5]=[CH:4][C:3]([CH:6]([C:7]([OH:9])=[O:8])[C:11]([OH:13])=[O:12])=[CH:2]1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C=C1)C(C(=O)OC)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0.0157 kg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred at ambient temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature between 10°-20°
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled under reduced pressure (Buchi, to ≤50°)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The concentrate was cooled to 10°
|
|
Type
|
ADDITION
|
|
Details
|
4-methyl-2-pentanone (0.040 dm3) added
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with dichloromethane (2×0.02 dm3)
|
|
Type
|
CUSTOM
|
|
Details
|
After separation the aqueous phase
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with diethyl ether (2×0.05 dm3)
|
|
Type
|
EXTRACTION
|
|
Details
|
The ethereal extract
|
|
Type
|
ADDITION
|
|
Details
|
was treated with charcoal
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate (0.01 kg)
|
|
Type
|
FILTRATION
|
|
Details
|
Filtration and evaporation of the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
gave a pale yellow gum that on trituration with dichloromethane (0.03 dm3)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=C(C=C1)C(C(=O)O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.025 kg | |
| YIELD: PERCENTYIELD | 75% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |